molecular formula C13H15NO3S B13205109 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13205109
M. Wt: 265.33 g/mol
InChI Key: QYRNPMZDNABPIJ-UHFFFAOYSA-N
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Description

2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a hydroxy group at position 5, a methyl group at position 1, and an ethylsulfanylmethyl substituent at position 2 of the indole core.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3S/c1-3-18-7-11-12(13(16)17)9-6-8(15)4-5-10(9)14(11)2/h4-6,15H,3,7H2,1-2H3,(H,16,17)

InChI Key

QYRNPMZDNABPIJ-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of such compounds typically involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substitutions : The hydroxy group in the target compound contrasts with electron-withdrawing groups (e.g., F in ) or halogens (Cl in ), which may alter electronic properties and bioavailability.
  • Carboxylic Acid vs. Ester : Hydrolysis of ethyl esters (e.g., ethyl indole-2-carboxylate in ) to carboxylic acids enhances polarity, impacting solubility and pharmacokinetics.

Physicochemical Properties

  • Melting Points : Hydroxy-substituted indoles (e.g., 5-hydroxy-1H-indole-3-carboxylic acid, mp 208–210°C ) generally exhibit higher melting points than halogenated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid ), likely due to hydrogen bonding.
  • Spectral Data : The target compound’s ethylsulfanylmethyl group would show distinct ^1H-NMR signals (δ ~2.5–3.0 ppm for SCH2 and 1.2–1.4 ppm for CH3) compared to fluorinated analogs (e.g., δ 7.0–7.18 ppm for aromatic F in ).

Biological Activity

2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{NO}_3\text{S}

Molecular Weight: 251.30 g/mol
CAS Number: 2060035-33-6

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies revealed that certain analogs inhibited cell growth with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Cytotoxic Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1>20

The proposed mechanisms for the anticancer activity include:

  • Microtubule Destabilization : Some indole derivatives act as microtubule-destabilizing agents, which is crucial for disrupting mitotic processes in cancer cells.
  • Apoptosis Induction : Studies have shown that these compounds can enhance caspase-3 activity, leading to apoptosis in cancer cells at concentrations as low as 1 µM .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, further contributing to their anticancer effects.

Study on Indole Derivatives

A study conducted on a series of indole derivatives demonstrated their effectiveness in inhibiting the proliferation of cancer cells. The results showed that compounds with structural similarities to this compound had enhanced selectivity towards cancerous cells compared to non-cancerous cell lines .

Clinical Implications

The promising biological activities of these compounds suggest potential therapeutic applications in oncology. Further research is warranted to explore their efficacy in clinical settings and possible side effects.

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